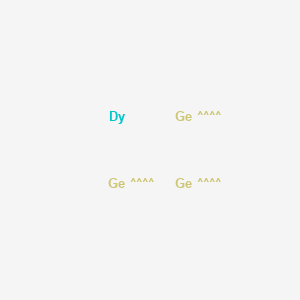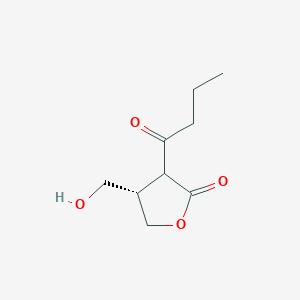
(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a butanoyl group and a hydroxymethyl group attached to an oxolan-2-one ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one typically involves the reaction of a suitable precursor with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The butanoyl group can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of (4S)-3-Butanoyl-4-(carboxymethyl)oxolan-2-one.
Reduction: Formation of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It can also interact with cellular receptors, modulating various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(4S)-3-Butanoyl-4-(hydroxymethyl)oxolan-2-one is unique due to the presence of the butanoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
160496-68-4 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
(4S)-3-butanoyl-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C9H14O4/c1-2-3-7(11)8-6(4-10)5-13-9(8)12/h6,8,10H,2-5H2,1H3/t6-,8?/m0/s1 |
InChI-Schlüssel |
FTLILBHSSONTBQ-UUEFVBAFSA-N |
Isomerische SMILES |
CCCC(=O)C1[C@H](COC1=O)CO |
Kanonische SMILES |
CCCC(=O)C1C(COC1=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

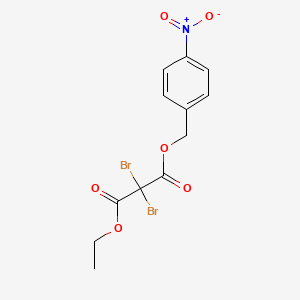
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)

![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
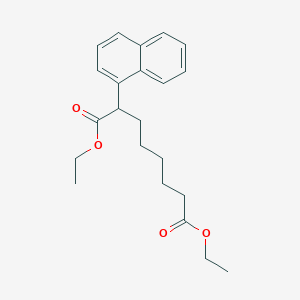
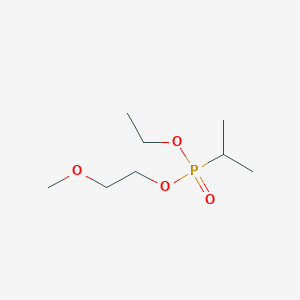
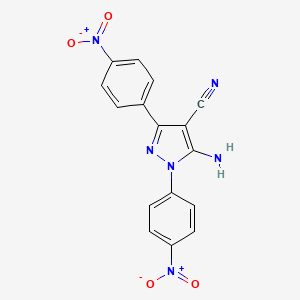
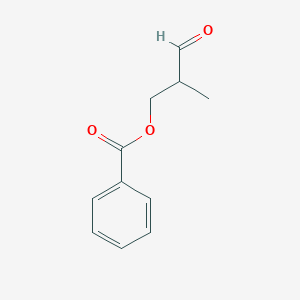
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
